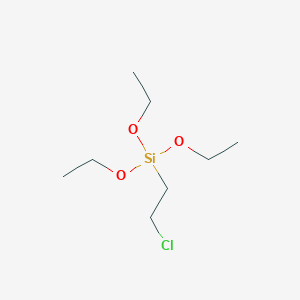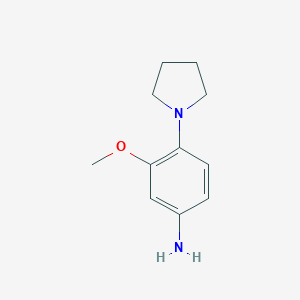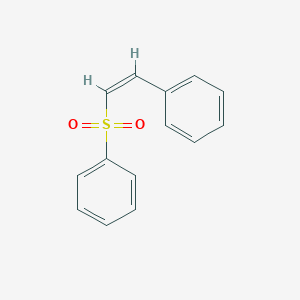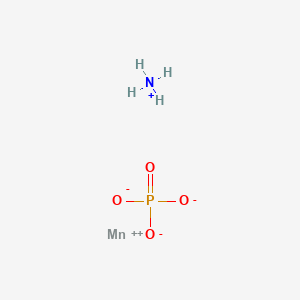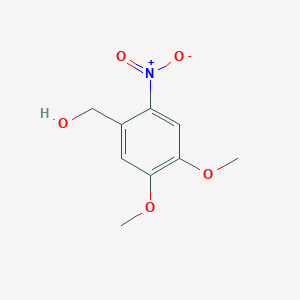
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is a compound with the linear formula Ba(OCC(CH3)3CHCOC(CH3)3)2 · xH2O . It has a molecular weight of 503.86 (anhydrous basis) .
Synthesis Analysis
Ba(TMHD)2 was synthesized and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy . The thermal properties and the kinetics of decomposition were systematically investigated by nonisothermal thermogravimetric analysis methods .Molecular Structure Analysis
The molecular structure of Ba(TMHD)2 was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Physical And Chemical Properties Analysis
Ba(TMHD)2 is a solid compound . It has a melting point of 175-180 °C (lit.) . The degree of hydration is approximately 1 .Wissenschaftliche Forschungsanwendungen
High-Temperature Superconductor Preparation
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is routinely employed as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) production of the high-temperature superconductor Yttrium Barium Copper Oxide (YBa2Cu3O7-δ, YBCO) . The MOCVD technique is a promising process for YBCO preparation due to its adaptability to large scale processing, excellent composition control, and film uniformity .
Synthesis of α-Aryl-β-diketones
This compound has been used in the synthesis of α-aryl-β-diketones . These diketones are important intermediates in organic synthesis and have applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis of Dicyanamidobenzene-Bridged Diruthenium Complex
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate is used in the synthesis of dicyanamidobenzene-bridged diruthenium complex . These complexes have potential applications in catalysis, magnetism, and molecular electronics.
Synthesis of Orange-Emitting Iridium (III) Complex
This compound is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . These complexes are used in organic light-emitting diodes (OLEDs), which are used in display technology and solid-state lighting.
Thermal Stability Studies
The thermal properties and the kinetics of decomposition of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate have been systematically investigated by nonisothermal thermogravimetric analysis methods . This information is crucial for understanding the stability of the compound under different conditions, which is important for its applications in various chemical processes.
Evaporation Characteristics Studies
The evaporation characteristics of Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate are studied to understand its behavior during the MOCVD process . This information is important for optimizing the MOCVD process and improving the quality of the resulting YBCO film.
Safety and Hazards
Wirkmechanismus
Target of Action
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate, also known as Ba(TMHD)2, is primarily used in the preparation of superconducting thin films . It acts as a precursor in the metal-organic chemical vapor deposition (MOCVD) process, which is a technique used for the deposition of high-temperature superconductor YBa2Cu3O7−δ (YBCO) . Therefore, its primary target is the YBCO film.
Mode of Action
Ba(TMHD)2 interacts with its target (YBCO film) through a process called volatilization. This process involves the conversion of the compound into a gaseous state, which then deposits onto the YBCO film . The compound is highly sensitive to temperature changes during the whole evaporation process .
Biochemical Pathways
It’s known that the compound plays a crucial role in the mocvd process, which is a key method in the preparation of superconducting thin films .
Pharmacokinetics
It’s known that the compound has a high volatility, which is crucial for its role in the mocvd process .
Result of Action
The result of Ba(TMHD)2’s action is the successful deposition of superconducting thin films. The quality and reproducible results of the YBCO film depend on the purity, thermal stability, sufficient and stable evaporation, and good delivery properties of Ba(TMHD)2 .
Action Environment
The action of Ba(TMHD)2 is highly sensitive to environmental factors, particularly temperature. The compound is unstable and highly sensitive to the change of temperature during the whole evaporation process . Therefore, it’s crucial to choose suitable volatilization technology and conditions to avoid Ba(TMHD)2 breakdown (or thermal aging) during the MOCVD process .
Eigenschaften
IUPAC Name |
barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20O2.Ba/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2/b2*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBMVAOYALBBBH-ATMONBRVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) hydrate | |
CAS RN |
17594-47-7 |
Source


|
| Record name | Barium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)

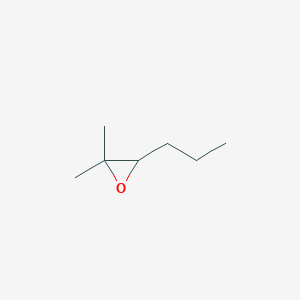
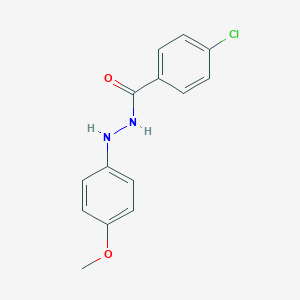
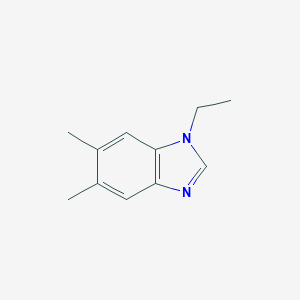
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)
